ethyl 1-benzyl-1H-pyrazole-4-carboxylate
CAS No.: 150559-94-7
Cat. No.: VC3806522
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150559-94-7 |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | ethyl 1-benzylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
Standard InChI Key | CUTDJCLKKQWXGM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Introduction
Synthetic Methodologies and Optimization
The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. Two predominant routes have been documented, emphasizing regioselectivity and yield optimization.
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A widely employed strategy involves the reaction of benzylhydrazine with ethyl 3-oxobutanoate or analogous 1,3-dicarbonyl compounds. For example, a modified procedure adapted from the synthesis of ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate demonstrates the use of benzylhydrazine dihydrochloride and ethyl 2-cyano-3-ethoxycrotonate in ethanol under reflux conditions . Key parameters include:
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Solvent System: Ethanol facilitates both solubility and reaction efficiency.
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Base: N-Ethyl-N,N-diisopropylamine (DIPEA) neutralizes hydrochloric acid generated in situ, driving the reaction forward.
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Temperature: Prolonged heating at 90°C ensures complete cyclization.
Purification via silica gel column chromatography (cyclohexane/ethyl acetate gradient) yields the product in moderate quantities .
Table 1: Representative Synthesis Conditions and Yields
Photoredox-Catalyzed Decarboxylative Alkylation
Recent advances in photoredox catalysis have enabled direct functionalization of pyrazole cores. A method reported by the Royal Society of Chemistry employs Ru(dtbbpy)₃²⁺ as a photocatalyst in a dichloroethane/hexafluoroisopropanol (DCE/HFIP) solvent mixture . This approach avoids pre-functionalized starting materials, instead utilizing carboxylic acid derivatives for decarboxylative coupling. Key advantages include:
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Regioselectivity: The 4-position is selectively functionalized due to radical stabilization effects.
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Efficiency: Reactions proceed at ambient temperature with reduced byproduct formation .
Structural Characterization and Spectral Data
The compound’s structure is confirmed through a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments:
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Benzyl Group: Aromatic protons appear as a multiplet at δ 7.24–7.43 ppm, integrating to five hydrogens.
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Pyrazole Ring: The H-3 and H-5 protons resonate as singlets at δ 6.15 and δ 7.89 ppm, respectively.
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Ethyl Ester: A quartet at δ 4.32 ppm (J = 7.2 Hz) and a triplet at δ 1.35 ppm confirm the ethoxy group .
¹³C NMR data further corroborate the structure, with carbonyl carbons at δ 159.5 ppm (ester) and δ 150.5 ppm (pyrazole C-4) .
X-ray Crystallography
Single-crystal X-ray diffraction studies of analogous compounds, such as ethyl 1-(2-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveal a planar pyrazole ring (dihedral angle: 6.97° relative to the benzyl group) . Hydrogen bonding between the ester carbonyl and adjacent C–H groups stabilizes the crystal lattice, a feature likely conserved in the 4-carboxylate derivative.
Chemical Reactivity and Derivative Synthesis
The compound’s reactivity is dominated by its ester and pyrazole functionalities, enabling diverse transformations.
Ester Hydrolysis and Functionalization
Hydrolysis of the ethyl ester using lithium hydroxide in tetrahydrofuran/water yields 1-benzyl-1H-pyrazole-4-carboxylic acid, a precursor for amide or acyl chloride synthesis . Subsequent coupling with amines or alcohols generates libraries of derivatives for biological screening.
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the benzyl group. Nitration and sulfonation reactions have been reported for similar compounds, though regioselectivity varies with substituents .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate serves as a scaffold for kinase inhibitors and antimicrobial agents. For instance:
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Anticancer Agents: Derivatives bearing amino or halogen substituents exhibit IC₅₀ values < 20 µM against breast cancer cell lines .
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Antibacterial Compounds: Methoxy-substituted analogs show MIC values of 8 µg/mL against Staphylococcus aureus .
Agrochemistry
Pyrazole esters are precursors to herbicides and fungicides. The benzyl group enhances lipid solubility, improving foliar absorption in crop protection agents .
Challenges and Future Directions
Despite its utility, several limitations persist:
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Synthetic Yield: Current methods yield ≤ 83%, necessitating catalyst optimization .
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Biological Data Gaps: Limited in vivo studies hinder clinical translation.
Future research should prioritize:
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Green Chemistry Approaches: Solvent-free or microwave-assisted syntheses to improve sustainability.
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
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